4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine
Overview
Description
Synthesis Analysis
While no direct synthesis of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine was found, research into similar compounds provides insight into potential synthetic pathways. The synthesis of analogous compounds often involves multiple steps, including nucleophilic substitution, cyclization, and fluorination, to introduce the specific functional groups and achieve the complex heterocyclic architecture seen in such molecules (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine includes several noteworthy features, such as a fluorinated pyridinyl group, a pyrimidinyl phenyl moiety, and an isoindole backbone. These structural elements contribute to the compound's unique chemical behavior and interactions. The presence of fluorine atoms significantly affects the molecule's electronegativity and steric hindrance, which could influence its binding affinity in biochemical applications (Zhang et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound is likely influenced by its fluorine substitutions, which can enhance its stability and reactivity towards nucleophilic substitution reactions. Fluorinated compounds often exhibit unique reactivity profiles due to the strong C-F bond and the electron-withdrawing effect of the fluorine atoms, affecting the electronic distribution within the molecule (Sukach et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of fluorinated compounds like 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, are significantly influenced by the presence of fluorine atoms. These atoms typically confer increased thermal stability and a lower polarizability compared to non-fluorinated analogs. The specific arrangement of fluorine atoms may also affect the compound's solubility in organic solvents and water (Kubo et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in determining the compound's applications and interactions with biological targets. The electron-withdrawing effect of the trifluoromethyl and fluorophenyl groups could impact the acidity of adjacent hydrogens, potentially influencing the compound's reactivity in condensation reactions or its ability to act as a ligand in metal coordination complexes (Gan et al., 2021).
Scientific Research Applications
Metabolic Pathways and Biotransformation
4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, as a part of β-secretase inhibitors, has been explored for its biotransformation. The compound shows extensive metabolism with over 90% excretion in feces after intravenous administration in rats. Notably, a unique metabolic pathway was identified involving a ring-opening reaction followed by elimination of a carbon atom and a ring closure to form an imidazole ring, a pathway not anticipated from in vitro data (Lindgren et al., 2013).
Synthesis and Derivative Creation
The compound's structure has been involved in the synthesis of various derivatives. For example, reaction with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones leads to specific pyrimidin-2-ones, which are then reacted further to create a series of novel compounds (Zanatta et al., 2005).
Antimicrobial Activity
Pyrimidine salts, including derivatives of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, have been synthesized and tested for antibacterial and antifungal activities. Certain compounds demonstrated notable inhibition towards various microbial activities, indicating potential for antimicrobial applications (Mallikarjunaswamy et al., 2013).
Pesticidal Activities
The compound's structure has been incorporated in the design of novel pesticides. Derivatives have shown excellent insecticidal and fungicidal activities against various pests, with some compounds exhibiting broad-spectrum activity. This suggests its potential utility in developing new pesticides with novel modes of action (Liu et al., 2021).
Antifungal Applications
Pyrimidine derivatives containing an amide moiety, including those related to this compound, have shown significant antifungal activities against various fungi. This indicates the potential use of these derivatives in antifungal applications (Wu et al., 2021).
properties
IUPAC Name |
7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBADHCKFUMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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